Biochemical Potency Against PKMYT1
Pkmyt1-IN-2 demonstrates high biochemical potency against the PKMYT1 kinase, with an IC50 value of 5.7 nM [1]. This is more potent than the clinically advanced RP-6306 (lunresertib) in a comparable cellular assay (IC50 = 14 nM) , though less potent than the reported biochemical IC50 of 2.4 nM for RP-6306 in a different assay format .
| Evidence Dimension | Biochemical Inhibition of PKMYT1 |
|---|---|
| Target Compound Data | IC50 = 5.7 nM |
| Comparator Or Baseline | RP-6306: Cellular IC50 = 14 nM; Biochemical IC50 = 2.4 nM |
| Quantified Difference | 2.5-fold more potent than RP-6306's cellular IC50; 2.4-fold less potent than its reported biochemical IC50. |
| Conditions | In vitro biochemical kinase assay for target compound; cellular assay for comparator RP-6306. |
Why This Matters
Potency is a primary driver of target engagement and potential therapeutic window, making the 5.7 nM IC50 a key benchmark for selecting a research tool.
- [1] TargetMol. (n.d.). PKMYT1-IN-2 Product Datasheet (T87219). Retrieved April 18, 2026, from https://www.targetmol.cn/compound/pkmyt1_in_2 View Source
